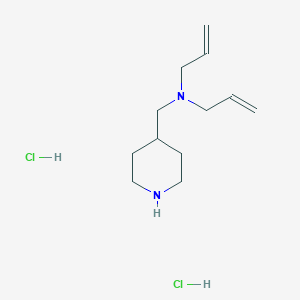
n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride
説明
N-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride, commonly referred to as NAPM-DHC, is a synthetic compound used in a variety of laboratory experiments and research studies. NAPM-DHC is an important research tool as it has a wide range of applications in biochemistry and physiology, including the study of enzyme kinetics, signal transduction, and drug-receptor interactions.
科学的研究の応用
Catalysis and Synthesis : One application involves its use in catalysis, particularly in the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. This process forms substituted pyrrolidine and piperidine derivatives, showcasing the compound's role in synthesizing complex organic structures (Mukherjee & Widenhoefer, 2011).
Asymmetric Synthesis : The compound is used in asymmetric synthesis, such as in the formation of 8-aminoindolizidine from chiral 2-pyrroleimines. This involves diastereoselective addition and ring-closing metathesis, illustrating its utility in stereocontrolled organic synthesis (Albano et al., 2008).
Synthesis of α‐Amino‐γ‐lactams : Another significant application is in the synthesis of α‐amino‐γ‐lactams through palladium-catalyzed intramolecular allylic alkylation. This process highlights its role in the formation of complex lactam structures, which are important in pharmaceutical chemistry (Thies & Kazmaier, 2014).
Formation of Substituted Piperidines and Pyrrolidines : Research also shows its use in the rhodium(III)-catalyzed allylic C-H bond amination, forming various substituted cyclic amines like pyrrolidines and piperidines. This application is crucial in the synthesis of cyclic amine structures (Cochet et al., 2012).
Organic Synthesis Methods : It is also involved in studies focused on the isomerization of N-allyl compounds and their transformation into N-(1-propenyl) compounds, which are valuable in the synthesis of various organic compounds (Krompiec et al., 2008).
Synthesis of Allylic Amines : The compound is used in the synthesis of allylic amines, an area critical to the development of various synthetic intermediates and bioactive agents. This includes techniques for stereocontrolled construction of allylic amines (Grange, Clizbe, & Evans, 2016).
Chiral Ligand Synthesis : Additionally, it has applications in the synthesis of chiral ligands for use in asymmetric allylic alkylation, showcasing its importance in stereoselective synthesis (Mino et al., 2018).
Late-Stage Functionalization : The compound has been utilized in late-stage intermolecular allylic C-H amination, enabling the functionalization of natural products and altering their biological profiles. This application is significant in medicinal chemistry and drug development (Ide et al., 2021).
特性
IUPAC Name |
N-(piperidin-4-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;;/h3-4,12-13H,1-2,5-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNSMZRAOQIUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




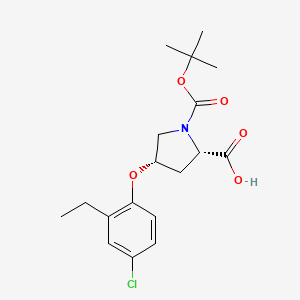
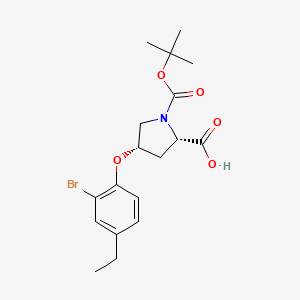
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398255.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
![2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398257.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)
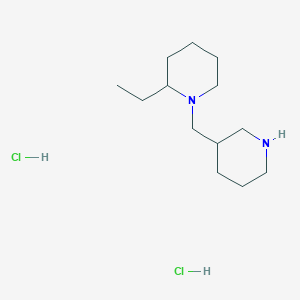
![1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398260.png)
![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)
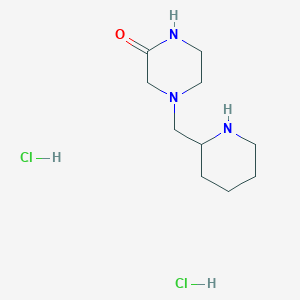
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)
![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)